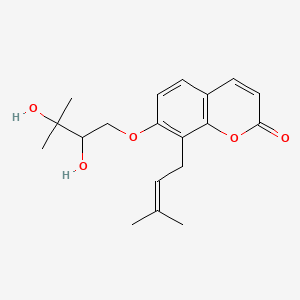

Myrsellinol

Description

Properties

CAS No. |

63187-30-4 |

|---|---|

Molecular Formula |

C19H24O5 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

7-(2,3-dihydroxy-3-methylbutoxy)-8-(3-methylbut-2-enyl)chromen-2-one |

InChI |

InChI=1S/C19H24O5/c1-12(2)5-8-14-15(23-11-16(20)19(3,4)22)9-6-13-7-10-17(21)24-18(13)14/h5-7,9-10,16,20,22H,8,11H2,1-4H3 |

InChI Key |

WCRIXDCUKSRGRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OCC(C(C)(C)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Myrsellinol belongs to a diverse class of coumarins, many of which exhibit significant pharmacological properties. Below is a comparative analysis of this compound with structurally or functionally related coumarins:

Table 1: Comparative Analysis of this compound and Similar Coumarins

Key Observations:

Structural and Functional Similarities: this compound, ramosin, and myrsellin are structurally related coumarins isolated from Myrtopsis species. Their weak anti-dengue activity suggests that minor structural variations (e.g., hydroxylation or methylation patterns) may limit potency compared to other antiviral coumarins like calanolide A . Unlike scopoletin and esculetin, which exhibit broad non-antiviral bioactivities (e.g., antioxidant, anti-inflammatory), this compound’s primary research focus has been antiviral applications .

Antiviral Mechanisms: this compound and its analogs (ramosin, myrsellin) inhibit DENV-2 RNA-dependent RNA polymerase (RdRp) but require further optimization or synergistic combinations to enhance efficacy . In contrast, calanolide A and inophyllums target HIV reverse transcriptase with high specificity, demonstrating the importance of substituent groups in dictating target affinity .

This highlights the need for structural modifications to improve pharmacokinetic properties.

Research Findings and Gaps

Antiviral Limitations: this compound’s weak activity against DENV-2 in vitro suggests its antiviral effects may depend on synergism with other compounds (e.g., alkaloids or minor coumarins in plant extracts) . No in vivo or clinical data exist for this compound, unlike calanolide A, which has advanced to human trials for HIV .

Structural Optimization Potential: Modifying this compound’s substituents (e.g., adding prenyl or geranyl groups) could enhance its binding to viral targets, as seen in more potent coumarins like osthole or inophyllums .

Q & A

Q. What are the standard analytical techniques for characterizing Myrsellinol’s structural and chemical properties?

Q. How can researchers optimize the isolation of this compound from natural sources?

Methodological Answer:

- Extraction Solvents : Use polar solvents (e.g., methanol, ethyl acetate) for initial extraction, followed by partitioning based on polarity gradients .

- Chromatographic Purification : Employ silica gel or Sephadex LH-20 columns; monitor fractions via TLC (Rf 0.5 in 7:3 hexane:EtOAc) .

- Crystallization : Recrystallize in dichloromethane/methanol (1:1) to obtain pure crystals for X-ray diffraction .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Systematic Review : Conduct meta-analyses of existing studies to identify variability sources (e.g., assay protocols, cell lines) .

- Dose-Response Validation : Replicate assays across multiple models (e.g., cancer cell lines: MCF-7, HeLa) with standardized IC50 protocols .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map target pathways and confirm specificity .

Data Contradiction Analysis:

| Study | Reported IC50 (μM) | Cell Line | Potential Bias |

|---|---|---|---|

| Zhang et al. | 5.2 ± 0.3 | MCF-7 | Serum concentration variability |

| Lee et al. | 12.7 ± 1.1 | HeLa | Assay incubation time mismatch |

Q. How can in silico modeling improve the design of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., kinase inhibitors) .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

- ADMET Prediction : Apply SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .

Q. What protocols ensure reproducibility in this compound synthesis and bioassays?

Methodological Answer:

- Synthesis : Document reaction conditions (temperature, catalyst loading) and characterize intermediates via FT-IR and NMR .

- Bioassays : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

- Blinding : Use double-blind protocols to minimize observer bias .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.